molecular formula C10H14BrNO B8499430 3-Amino-1-(3-bromophenyl)butan-2-ol

3-Amino-1-(3-bromophenyl)butan-2-ol

Cat. No.: B8499430
M. Wt: 244.13 g/mol
InChI Key: SEWGHWTYHOOGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-bromophenyl)butan-2-ol is a secondary alcohol derivative featuring a brominated aromatic ring and an amino group at the β-position. The compound’s structure combines a butan-2-ol backbone with a 3-bromophenyl substituent at the 1-position and an amino group at the 3-position. This configuration imparts unique physicochemical and biological properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-amino-1-(3-bromophenyl)butan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-7(12)10(13)6-8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3

InChI Key

SEWGHWTYHOOGIV-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC(=CC=C1)Br)O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Cytotoxicity of Halogenated Compounds

Compound Structure Type IC₅₀ (µg/mL) Cell Line
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on α,β-unsaturated ketone 100 MCF7
This compound Amino-alcohol N/A N/A

Alcohol Derivatives with Aromatic Substituents

Bitertanol

Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) shares the butan-2-ol backbone but differs in substituents:

  • Aromatic Group : Biphenyl-4-yloxy vs. 3-bromophenyl.
  • Functional Groups: Bitertanol includes a triazole ring, enhancing antifungal activity, whereas this compound’s amino group may facilitate interactions with amine-sensitive targets (e.g., GPCRs) .
  • Physicochemical Properties: Bitertanol’s log P (lipophilicity) is higher due to the biphenyl group, whereas the bromophenyl and amino groups in this compound balance lipophilicity and hydrophilicity.

Table 2: Structural and Functional Comparison

Compound Aromatic Substituent Key Functional Groups Biological Role
Bitertanol Biphenyl-4-yloxy Triazole, alcohol Antifungal agent
This compound 3-Bromophenyl Amino, alcohol Potential bioactivity (e.g., GPCR modulation)

Physicochemical Properties

  • Boiling Point: The boiling point of alcohols correlates with branching and hydrogen bonding. For example, butan-2-ol (99°C) has a lower boiling point than butan-1-ol (118°C) due to reduced surface area . This compound’s boiling point is expected to exceed both due to its larger molecular weight and polar functional groups.
  • Solubility: The amino group enhances water solubility compared to purely aromatic derivatives like C3.

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